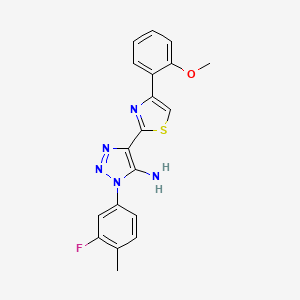
1-(3-fluoro-4-methylphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluoro-4-methylphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H16FN5OS and its molecular weight is 381.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-fluoro-4-methylphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine (CAS Number: 1251626-76-2) is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of the biological activity of this compound, including its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.
The compound's molecular formula is C19H16FN5OS with a molecular weight of approximately 381.4 g/mol. The structural features include a thiazole ring and a triazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H16FN5OS |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 1251626-76-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions, often starting from commercially available precursors. The incorporation of the thiazole and triazole rings is crucial for enhancing the compound's biological properties. Various synthetic routes have been reported in the literature, focusing on optimizing yield and purity.
Anticancer Activity
Research has indicated that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of Bcl-2 proteins and modulation of cellular signaling pathways.
In a comparative study, derivatives of thiazole demonstrated cytotoxicity against various cancer cell lines, suggesting that modifications to the phenyl groups can enhance activity. The specific compound under consideration has not been extensively studied in isolation; however, its structural analogs have shown promising results in vitro.
Antimicrobial Activity
Compounds with similar structures have also been evaluated for antimicrobial activity. The presence of fluorine and methoxy groups is believed to enhance lipophilicity, improving membrane penetration and antimicrobial efficacy. Preliminary tests suggest that this compound may exhibit moderate antibacterial properties against certain pathogens.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the triazole ring plays a crucial role in interacting with biological targets such as enzymes involved in cell proliferation and survival.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various thiazole-triazole derivatives on human cancer cell lines, revealing that modifications significantly impacted their IC50 values. The tested compounds showed varying degrees of effectiveness, with some achieving IC50 values lower than those of established chemotherapeutics.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of related compounds against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for development as antimicrobial agents.
特性
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-11-7-8-12(9-14(11)20)25-18(21)17(23-24-25)19-22-15(10-27-19)13-5-3-4-6-16(13)26-2/h3-10H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUXIPDCQBSTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4OC)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














